![molecular formula C11H11BrClNO4 B7579214 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
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Overview
Description
3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as BCM-95, is a natural compound derived from the turmeric plant. This compound has gained significant attention in the scientific community due to its potential health benefits.
Mechanism of Action
3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also has the ability to cross the blood-brain barrier, which makes it a potential candidate for treating neurological disorders.
Biochemical and Physiological Effects:
3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and improve cognitive function. 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid in lab experiments is that it is a natural compound derived from a plant source. This makes it a safer alternative to synthetic compounds. However, one of the limitations of using 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid in lab experiments is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are many future directions for 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid research. One area of research is to further investigate its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential in treating cancer. Additionally, more research is needed to understand the mechanisms of action of 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid and to optimize its use in various applications.
Conclusion:
In conclusion, 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is a natural compound derived from the turmeric plant that has gained significant attention in the scientific community due to its potential health benefits. It has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties, as well as its potential in treating various diseases. While there are advantages and limitations to using 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid in lab experiments, there are many future directions for research that hold promise for this compound.
Synthesis Methods
3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is synthesized from the turmeric plant, Curcuma longa. The extraction process involves the use of solvents such as ethanol and acetone to extract the active compounds from the plant material. The extracted compounds are then purified using various chromatography techniques to obtain pure 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid.
Scientific Research Applications
3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has also been studied for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and arthritis.
properties
IUPAC Name |
3-[(4-bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO4/c1-11(18,10(16)17)5-14-9(15)7-3-2-6(12)4-8(7)13/h2-4,18H,5H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTJUJBNENIJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)Br)Cl)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid |
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